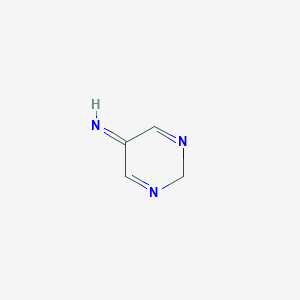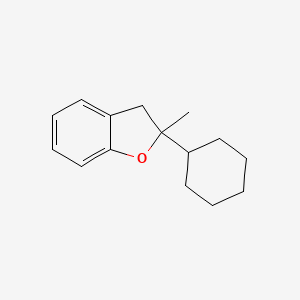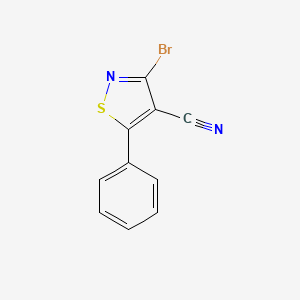
5(2H)-Pyrimidinimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5(2H)-Pyrimidinimine is a heterocyclic compound featuring a pyrimidine ring with an imine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5(2H)-Pyrimidinimine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of guanidine with β-dicarbonyl compounds, which undergoes cyclization to form the pyrimidine ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 5(2H)-Pyrimidinimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrimidine derivatives with different functional groups.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Substitution: The imine group can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides are used in substitution reactions, typically under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which can have different biological and chemical properties depending on the substituents introduced.
Scientific Research Applications
5(2H)-Pyrimidinimine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of nucleotide metabolism.
Medicine: Research is ongoing into its potential as an antiviral and anticancer agent due to its ability to interfere with DNA and RNA synthesis.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5(2H)-Pyrimidinimine involves its interaction with molecular targets such as enzymes and nucleic acids. The imine group can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the compound can intercalate into DNA, disrupting its structure and function, which is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
2H-Pyrimidinone: Similar in structure but with an oxygen atom instead of an imine group.
4H-Pyrimidinone: Another structural isomer with different reactivity and properties.
2H-Pyran: A related heterocycle with oxygen in the ring, showing different chemical behavior.
Uniqueness: 5(2H)-Pyrimidinimine is unique due to its imine group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly interesting for medicinal chemistry applications, where such interactions can be leveraged for therapeutic purposes.
Properties
CAS No. |
220560-94-1 |
|---|---|
Molecular Formula |
C4H5N3 |
Molecular Weight |
95.10 g/mol |
IUPAC Name |
2H-pyrimidin-5-imine |
InChI |
InChI=1S/C4H5N3/c5-4-1-6-3-7-2-4/h1-2,5H,3H2 |
InChI Key |
KEYPVAFHWHPCOK-UHFFFAOYSA-N |
Canonical SMILES |
C1N=CC(=N)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea](/img/structure/B12584291.png)

![Dimethyl 2-[(4-methoxy-2-methylphenyl)methyl]butanedioate](/img/structure/B12584295.png)

![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B12584313.png)

![(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(quinolin-2-yl)methanimine](/img/structure/B12584321.png)

![1-(2,4-Dimethoxyphenyl)ethanone 2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazone](/img/structure/B12584336.png)

![[2-(2-Aminoethyl)-5-nitrophenyl]methanol](/img/structure/B12584342.png)

![1-[2-(4-Bromoanilino)-2-oxoethyl]-4-(2-phenylethenyl)pyridin-1-ium chloride](/img/structure/B12584353.png)
![5,6-difluoro-11-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene](/img/structure/B12584359.png)
